YS-49

Platelet Biology Thrombosis Eicosanoid Signaling

Select YS-49 for its unmatched potency and multimodal profile. Unlike higenamine or isomer YS-51, YS-49 delivers >100x greater TXA2 inhibition (IC50 3.3 µM) and distinct PI3K/Akt-dependent HO-1 induction, making it the definitive tool for dissecting arachidonic acid cascades, anti-thrombotic mechanisms, and vascular smooth muscle protection. Ensure precision in your preclinical research with this highly characterized batch.

Molecular Formula C20H20BrNO2
Molecular Weight 386.3 g/mol
CAS No. 132836-11-4
Cat. No. B8022649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYS-49
CAS132836-11-4
Molecular FormulaC20H20BrNO2
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br
InChIInChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H
InChIKeyJXFRKNGQHAAJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YS-49 (CAS 132836-11-4): A Multimodal Tetrahydroisoquinoline Alkaloid for Cardiovascular and Anti-Thrombotic Research


YS-49 (CAS 132836-11-4), chemically designated as 1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide, is a synthetic tetrahydroisoquinoline (THI) alkaloid and a structural analog of the natural product higenamine. It is recognized as a potent inhibitor of platelet aggregation [1] and an activator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . This compound induces the expression of heme oxygenase-1 (HO-1), which mediates its antiproliferative effects on vascular smooth muscle cells (VSMCs) and its protective effects against oxidative stress [2]. Unlike many single-target agents, YS-49 exhibits a multimodal profile that includes positive inotropic activity via cardiac β-adrenoceptor agonism, anti-inflammatory effects through iNOS suppression, and potential applications in pain and bone metabolism .

YS-49 (CAS 132836-11-4) vs. Analogs: Why Structural Nuances Drive Critical Functional Divergence in Platelet and Vascular Studies


YS-49 is not functionally interchangeable with its closest analogs, despite their shared tetrahydroisoquinoline core. While it is often compared to higenamine (its parent compound) and YS-51 (a β-naphthylmethyl isomer), subtle differences in the hydrophobic substituent at the 1-position confer significantly different potencies and biological activities. For instance, the substitution of a 1-naphthylmethyl group (YS-49) for a p-hydroxybenzyl group (higenamine) increases inhibitory potency against thromboxane A2 (TXA2) formation by nearly two orders of magnitude [1]. Furthermore, while both YS-49 and YS-51 inhibit platelet aggregation, their efficacies diverge on different aggregation pathways (e.g., epinephrine vs. collagen) and in vivo thrombus models, indicating that even isomeric modifications lead to distinct pharmacological fingerprints [2]. Relying on a generic THI alkaloid or a less characterized analog will not recapitulate the specific PI3K/Akt activation, HO-1 induction profile, or the balanced cardiovascular activity that define YS-49's utility in research [3].

YS-49 (CAS 132836-11-4) Evidence-Based Differentiation Guide for Scientific Sourcing


YS-49 vs. Higenamine: Superior Potency in Thromboxane A2 Synthesis Inhibition

YS-49 demonstrates a dramatic increase in inhibitory potency against thromboxane A2 (TXA2) formation compared to its parent compound, higenamine. This difference highlights the critical role of the 1-naphthylmethyl substitution in enhancing efficacy [1].

Platelet Biology Thrombosis Eicosanoid Signaling

YS-49 vs. Higenamine: A 42-Fold Improvement in Arachidonic Acid-Induced Platelet Aggregation

In assays of platelet aggregation stimulated by arachidonic acid (AA), YS-49's inhibitory effect is profoundly greater than that of its parent compound, higenamine. This superior activity is attributed to YS-49's combined mechanism of inhibiting TXA2 production and directly antagonizing the TP receptor [1].

Antiplatelet Agents Thrombosis Models In Vitro Pharmacology

YS-49 vs. YS-51: Divergent Potencies in Epinephrine-Induced Human Platelet Aggregation

While both YS-49 (α-naphthylmethyl isomer) and YS-51 (β-naphthylmethyl isomer) are potent antiplatelet agents, they exhibit a measurable divergence in potency against epinephrine-induced aggregation in human platelets. This demonstrates that even a minor isomeric change alters the compound's interaction with its biological targets [1].

Human Platelet Function Adrenergic Signaling Antithrombotic Drug Discovery

YS-49 vs. Higenamine: Comparative Alpha-1 Adrenoceptor Binding Affinity

In a receptor binding study, YS-49 displays a lower affinity for alpha-1 adrenoceptors compared to its parent compound, higenamine. This difference in binding profile may contribute to a distinct in vivo cardiovascular effect [1].

Cardiovascular Pharmacology Receptor Binding Inodilator Agents

YS-49 vs. YS-51: Superior Oral Antithrombotic Efficacy in a Rat Arteriovenous Shunt Model

The in vivo efficacy of YS-49 was compared to its isomer, YS-51, in a rat model of thrombosis. The data show that orally administered YS-49 provides a more substantial reduction in thrombus formation than an equivalent dose of YS-51, indicating a potential difference in pharmacokinetics or in vivo potency [1].

In Vivo Thrombosis Preclinical Efficacy Oral Bioactivity

YS-49-Mediated PI3K/Akt Activation: A Unique Mode of Action Not Shared by All Antiplatelet or Inotropic Analogs

YS-49 is a documented activator of the PI3K/Akt signaling pathway, a function that is not a primary characteristic of its structural analogs like higenamine or other common antiplatelet agents. This activation is linked to its ability to induce HO-1 expression and protect against oxidative stress in various cellular models . While direct quantitative comparator data for PI3K activation is not available across the entire class, the function is a distinguishing feature supported by multiple studies.

Signal Transduction PI3K/Akt Pathway Vascular Biology

YS-49 (CAS 132836-11-4): Optimal Research and Industrial Application Scenarios


Investigating the Thromboxane A2 Pathway and Platelet Function

Due to its potent and direct inhibition of TXA2 synthesis and arachidonic acid-induced platelet aggregation (IC50 values of 32.8 µM and 3.3 µM, respectively), YS-49 is an ideal tool compound for dissecting the arachidonic acid cascade and its role in platelet activation [1]. Its activity is superior to parent compound higenamine, making it the preferred choice for achieving robust inhibition at lower concentrations.

In Vivo Studies of Thrombosis and Hemostasis in Rodent Models

YS-49's demonstrated efficacy in reducing thrombus formation in rat AV-shunt models following oral administration makes it a suitable candidate for preclinical research into antithrombotic therapies [1]. Its superior in vivo performance compared to its isomer YS-51 provides a clear rationale for its selection in studies requiring oral bioavailability and antithrombotic activity.

Activation of PI3K/Akt Signaling and Induction of Heme Oxygenase-1 (HO-1)

For research focused on PI3K/Akt-mediated cellular protection, YS-49 serves as a distinct pharmacological activator [1]. Its ability to induce HO-1 expression and inhibit Angiotensin II-induced vascular smooth muscle cell proliferation and ROS production makes it a valuable probe for studying vascular biology, oxidative stress, and inflammation [2]. This mechanism is not a primary feature of its close structural analogs.

Cardiovascular Pharmacology: Inotropic and Vasorelaxant Effects

YS-49 exhibits a multimodal cardiovascular profile, including positive inotropic effects via cardiac β-adrenoceptors and vasorelaxant activity [1]. Its binding profile, which shows a 2.7-fold lower affinity for alpha-1 adrenoceptors compared to higenamine (Ki = 2.75 µM vs. 1.02 µM), suggests a potentially more favorable in vivo cardiovascular profile [2]. It is a useful tool for studying the interplay between these mechanisms in isolated tissue and whole-animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for YS-49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.